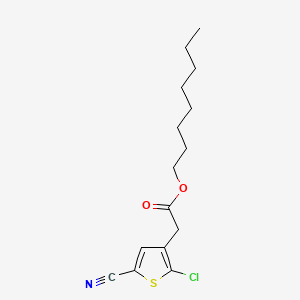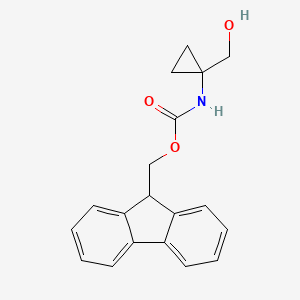![molecular formula C7H11BF3KO B13470616 Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate](/img/structure/B13470616.png)
Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate is a chemical compound with the molecular formula C7H11BF3KO. It is a boron-containing compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate typically involves the reaction of 3-oxabicyclo[5.1.0]octane with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Potassium (3-oxabicyclo[4.1.0]heptan-1-yl)trifluoroborate: Similar in structure but with a different bicyclic framework.
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[5.1.0]octan-1-yl)trifluoroborate: Contains an additional tert-butoxycarbonyl group.
Uniqueness: Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate is unique due to its specific bicyclic structure and its high reactivity in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C7H11BF3KO |
|---|---|
Molekulargewicht |
218.07 g/mol |
IUPAC-Name |
potassium;trifluoro(3-oxabicyclo[5.1.0]octan-1-yl)boranuide |
InChI |
InChI=1S/C7H11BF3O.K/c9-8(10,11)7-4-6(7)2-1-3-12-5-7;/h6H,1-5H2;/q-1;+1 |
InChI-Schlüssel |
URHQBQXUZLJHAE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C12CC1CCCOC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)



![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)

![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B13470585.png)


![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)

![[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid](/img/structure/B13470621.png)
